[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride” is not explicitly mentioned in the available literature .Chemical Reactions Analysis
The chemical reactions involving “[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride” are not explicitly mentioned in the available literature .Scientific Research Applications
Antimicrobial Activity
One of the significant applications of compounds related to [3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride is in antimicrobial activity. For instance, studies have shown that certain derivatives exhibit excellent to good antibacterial activity compared to reference drugs, particularly against a range of bacterial strains (Mistry, Desai, & Desai, 2016). This finding indicates a potential for developing new antimicrobial agents from this class of compounds.
Synthesis and Properties
Research also focuses on the synthesis and properties of compounds structurally related to [3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride. Studies detail various synthesis methods, demonstrating the chemical flexibility and adaptability of these compounds (Sosnovskikh, Barabanov, Usachev, Irgashev, & Moshkin, 2005). These methods are crucial for exploring new applications and improving existing ones.
Crystal Structures and Molecular Modeling
Investigations into the crystal structures and molecular modeling of related pyrazole derivatives are also a key area of research. Understanding the crystal structure provides insights into the physical and chemical properties of these compounds, which is essential for their application in various fields, including medicinal chemistry (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Fungicidal and Herbicidal Activity
These compounds have also been explored for their potential in agriculture, particularly in fungicidal and herbicidal applications. Some derivatives have shown moderate fungicidal activity against certain plant pathogens, indicating their potential as agricultural chemicals (Liu, Li, Chen, Xiong, Yu, Jing, Zheng, Du, & Jiang, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-4-(4-methylpyrazol-1-yl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11;/h2-6H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMHUJUTRHHCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.